molecular formula C19H24O2 B8527496 4-Methylestrone

4-Methylestrone

Cat. No.: B8527496
M. Wt: 284.4 g/mol
InChI Key: ZHKWXIUEKZTDQH-JEWRLFTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methylestrone is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylestrone typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxy and methyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of hydroxy and methyl groups using reagents such as methyl iodide and sodium hydroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methylestrone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Methylestrone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its derivatives can be tested for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of hydroxy and methyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 4-Methylestrone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: A parent compound with a similar core structure but lacking the hydroxy and methyl groups.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with a similar ring system.

    Cholesterol: A biologically relevant compound with a similar fused ring structure but different functional groups.

Uniqueness

4-Methylestrone is unique due to its specific stereochemistry and functional groups. The presence of hydroxy and methyl groups, along with its stereochemical configuration, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,20H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,19+/m1/s1

InChI Key

ZHKWXIUEKZTDQH-JEWRLFTDSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.